molecular formula C10H20ClNO2 B6196552 methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride CAS No. 199330-52-4

methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride

Cat. No.: B6196552
CAS No.: 199330-52-4
M. Wt: 221.7
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Description

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique cyclohexane structure, which includes an amino group and a carboxylate ester, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4-dimethylcyclohexanone, which undergoes a reductive amination reaction with methylamine.

    Reductive Amination: This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

    Esterification: The resulting amine is then esterified using methanol and a strong acid catalyst, such as hydrochloric acid, to form the methyl ester.

    Purification: The final product, this compound, is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminocyclohexanecarboxylate hydrochloride: Similar structure but lacks the dimethyl substitution on the cyclohexane ring.

    Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride: Similar but with different substitution patterns on the cyclohexane ring.

Uniqueness

Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

199330-52-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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